

# A Technical Guide to the Chemical Properties of Aminocaproic Acid and Nitrilotriacetic Acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Aminocaproic Nitrilotriacetic Acid*

Cat. No.: *B561669*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of aminocaproic acid and nitrilotriacetic acid. Due to the absence of a distinct chemical entity known as "**aminocaproic nitrilotriacetic acid**" in scientific literature, this document will focus on the individual characteristics of each compound and explore their potential interactions based on their known chemical functionalities. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental methodologies are provided for key analytical procedures.

## Aminocaproic Acid: A Profile

Aminocaproic acid, also known as 6-aminohexanoic acid, is a synthetic derivative of the amino acid lysine.<sup>[1][2]</sup> It functions as an antifibrinolytic agent by inhibiting the conversion of plasminogen to plasmin, thus preventing the breakdown of fibrin clots.<sup>[1][3]</sup> It is also a key intermediate in the industrial production of Nylon-6.<sup>[1][2]</sup>

## Chemical and Physical Properties of Aminocaproic Acid

The fundamental chemical and physical properties of aminocaproic acid are summarized in the table below.

| Property              | Value                                                                                                                                                          | References   |
|-----------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| Molecular Formula     | C <sub>6</sub> H <sub>13</sub> NO <sub>2</sub>                                                                                                                 | [1][4][5]    |
| Molecular Weight      | 131.17 g/mol                                                                                                                                                   | [1][4][6]    |
| Appearance            | White crystalline powder                                                                                                                                       | [1][3]       |
| Melting Point         | 205-209 °C (decomposes)                                                                                                                                        | [1][3][7][8] |
| Solubility in Water   | Approx. 505 g/L at 25 °C                                                                                                                                       | [1]          |
| pKa (Carboxylic Acid) | 4.43 at 25 °C                                                                                                                                                  | [1][9]       |
| pKa (Amino Group)     | 10.75 at 25 °C                                                                                                                                                 | [1][9]       |
| Stability             | Stable under normal conditions; decomposes at temperatures above 200 °C.[1] Incompatible with strong acids, strong bases, and strong oxidizing agents.[10][11] | [1][10][11]  |

## Experimental Protocols for Aminocaproic Acid

This protocol describes the synthesis of aminocaproic acid via the acid-catalyzed hydrolysis of  $\epsilon$ -caprolactam.

### Materials:

- $\epsilon$ -Caprolactam
- Concentrated Hydrochloric Acid
- Deionized Water
- Activated Carbon (e.g., Norit)
- Anion Exchange Resin (e.g., Amberlite IR-4B)
- Absolute Ethanol

- Ether

Procedure:

- In a 500-mL round-bottomed flask, combine 50 g of  $\epsilon$ -caprolactam with a solution of 45 mL of concentrated hydrochloric acid in 150 mL of water.
- Boil the mixture for 1 hour.
- Decolorize the resulting yellow solution with activated carbon and filter.
- Evaporate the filtrate to dryness under reduced pressure on a steam bath to obtain  $\epsilon$ -aminocaproic acid hydrochloride.
- Prepare a column with an anion exchange resin.
- Dissolve the  $\epsilon$ -aminocaproic acid hydrochloride in 1 L of distilled water and pass the solution through the prepared resin column.
- Wash the column with at least 2 L of distilled water.
- Concentrate the collected eluate by distillation under reduced pressure to a volume of about 100 mL.
- Decolorize the resulting solution with activated carbon and filter.
- Add 300 mL of absolute ethanol and 500 mL of ether to the filtrate and shake vigorously to precipitate the aminocaproic acid.
- Collect the solid product on a Büchner funnel and dry in a vacuum desiccator.

## Nitrilotriacetic Acid: A Profile

Nitrilotriacetic acid (NTA) is an aminopolycarboxylic acid that is a well-known chelating agent. [12][13] It forms stable, water-soluble complexes with a variety of metal ions, making it useful in detergents, water treatment, and laboratory applications such as protein purification via His-tag affinity chromatography.[12][13]

## Chemical and Physical Properties of Nitrilotriacetic Acid

The key chemical and physical properties of nitrilotriacetic acid are detailed in the table below.

| Property            | Value                                                                                                                                       | References                                                     |
|---------------------|---------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------|
| Molecular Formula   | C <sub>6</sub> H <sub>9</sub> NO <sub>6</sub>                                                                                               | <a href="#">[13]</a> <a href="#">[14]</a>                      |
| Molecular Weight    | 191.14 g/mol                                                                                                                                | <a href="#">[14]</a> <a href="#">[15]</a> <a href="#">[16]</a> |
| Appearance          | White crystalline powder                                                                                                                    | <a href="#">[13]</a> <a href="#">[17]</a>                      |
| Melting Point       | 241.5 °C                                                                                                                                    | <a href="#">[13]</a>                                           |
| Solubility in Water | 1.28 g/L at 22.5 °C                                                                                                                         | <a href="#">[13]</a> <a href="#">[14]</a>                      |
| pK <sub>a1</sub>    | 1.89                                                                                                                                        | <a href="#">[18]</a>                                           |
| pK <sub>a2</sub>    | 2.49                                                                                                                                        | <a href="#">[18]</a>                                           |
| pK <sub>a3</sub>    | 9.73                                                                                                                                        | <a href="#">[18]</a>                                           |
| Stability           | Stable under normal conditions. Decomposes upon heating to produce carbon, carbon dioxide, nitrogen oxides, and water. <a href="#">[13]</a> | <a href="#">[13]</a>                                           |

## Experimental Protocols for Nitrilotriacetic Acid

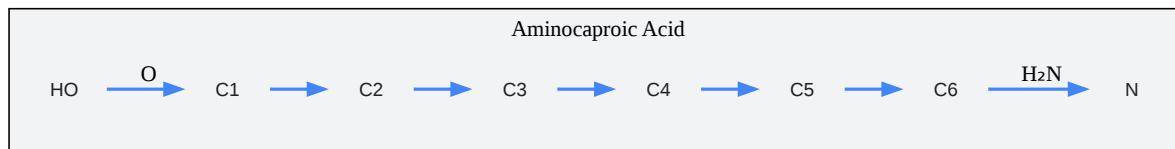
This protocol outlines a general procedure for the determination of metal ion concentration using a chelating agent like NTA or the more commonly used EDTA.

### Materials:

- Standard solution of Nitrilotriacetic Acid (or EDTA)
- Sample solution containing the metal ion
- Buffer solution (to maintain a constant pH)
- Metal ion indicator (e.g., Eriochrome Black T for Mg<sup>2+</sup>)

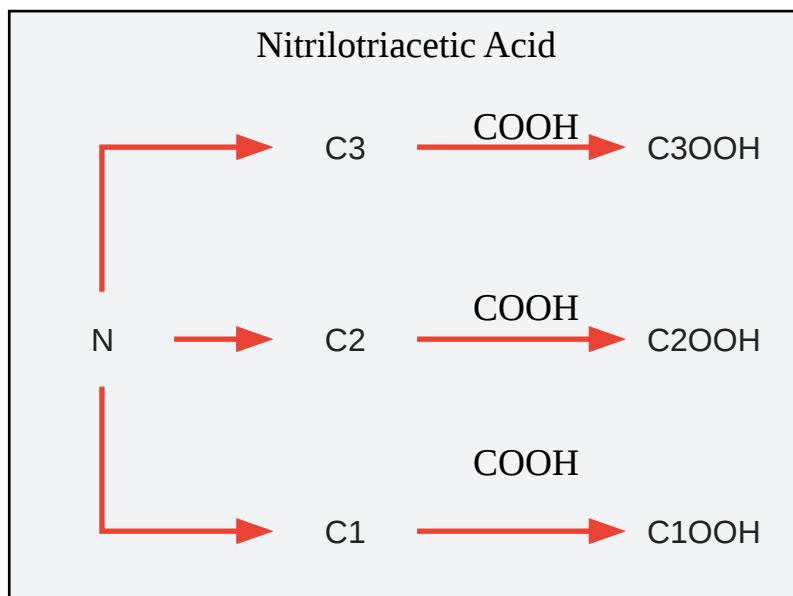
- Deionized water
- Burette, beaker, and magnetic stirrer

**Procedure:**


- Pipette a known volume of the metal ion solution into a beaker.
- Add a suitable buffer to maintain the pH at a level where the metal-NTA complex is stable.
- Add a small amount of the metal ion indicator to the solution, which will form a colored complex with the metal ions.
- Titrate the solution with the standard NTA solution from the burette.
- The NTA will first react with the free metal ions and then with the metal ions bound to the indicator.
- The endpoint is reached when the indicator changes color, signifying that all the metal ions have been complexed by the NTA.
- The concentration of the metal ion in the sample can be calculated from the volume of NTA solution used.

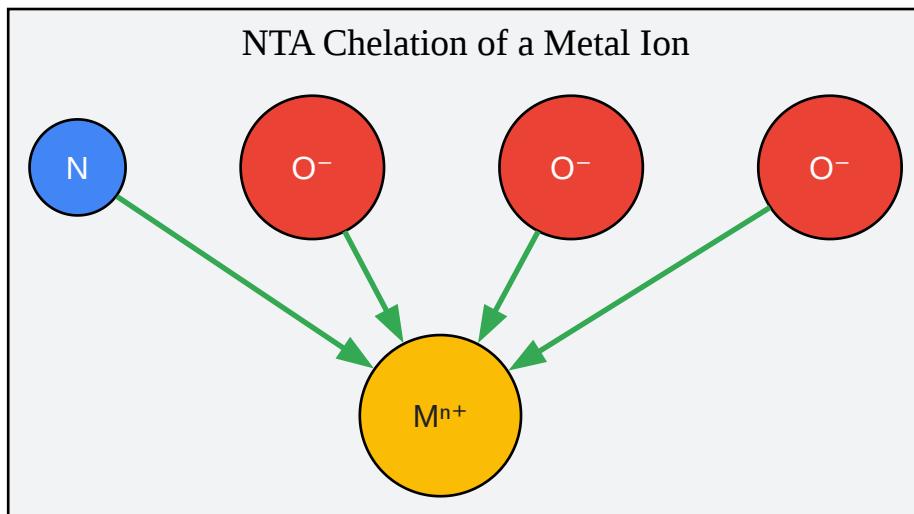
## Potential Interactions Between Aminocaproic Acid and Nitrilotriacetic Acid

While no specific studies on the direct interaction between aminocaproic acid and nitrilotriacetic acid were identified, their chemical properties suggest potential interactions. Nitrilotriacetic acid is a polyprotic acid, and at physiological pH, its carboxyl groups will be deprotonated, giving it a net negative charge. Aminocaproic acid is zwitterionic at physiological pH, with a protonated amino group and a deprotonated carboxyl group.


The primary interaction anticipated would be an acid-base reaction. The acidic protons of nitrilotriacetic acid could protonate the amino group of aminocaproic acid, forming a salt. Additionally, the potential for hydrogen bonding exists between the carboxyl and amino groups of both molecules.

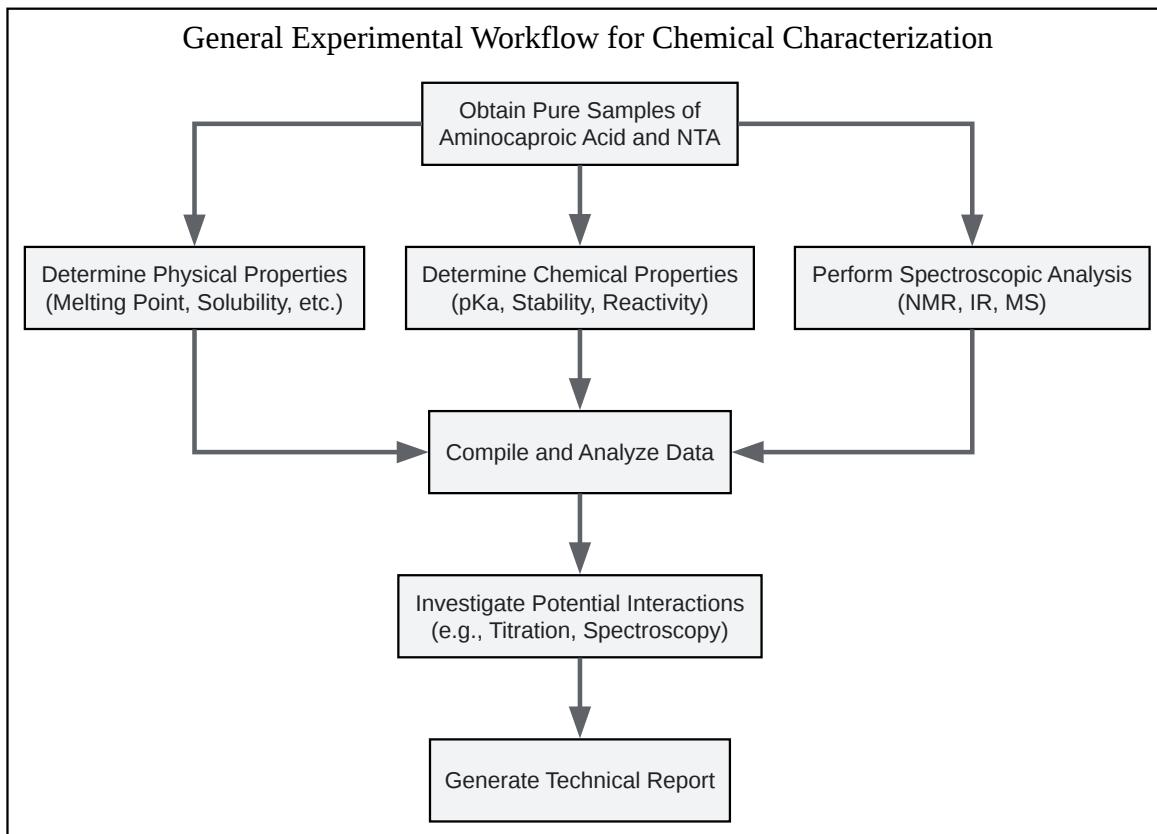
## Visualizations




[Click to download full resolution via product page](#)

Caption: Chemical structure of Aminocaproic Acid.




[Click to download full resolution via product page](#)

Caption: Chemical structure of Nitrilotriacetic Acid.



[Click to download full resolution via product page](#)

Caption: Chelation of a metal ion by Nitrilotriacetic Acid.



[Click to download full resolution via product page](#)

Caption: A logical workflow for the chemical characterization of the compounds.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Method of making 6-aminocaproic acid as active pharmaceutical ingredient - Eureka | Patsnap [eureka.patsnap.com]

- 2. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of RP HPLC Method for Aminocaproic Acid Determination in A Complex Nasal Drug - Neliti [neliti.com]
- 4. First principle determination of stability constants of metal complexes by cellmetry method | Semantic Scholar [semanticscholar.org]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. uspnf.com [uspnf.com]
- 7. USP Methods for the Analysis of Aminocaproic Acid using the Legacy L1 Column | SIELC Technologies [sielc.com]
- 8. HPLC Method for Analysis of 6-Aminocaproic Acid in a High Salt Content Matrix on Primesep A Column | SIELC Technologies [sielc.com]
- 9. Research Collection | ETH Library [research-collection.ethz.ch]
- 10. researchgate.net [researchgate.net]
- 11. Complexometric Titration: Principles & Procedure Explained [vedantu.com]
- 12. A Process For The Preparation Of Aminocaproic Acid [quickcompany.in]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The preparation of 6-aminocaproic\_Chemicalbook [chemicalbook.com]
- 15. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 16. HPLC Determination of 6-Aminocaproic Acid With Low UV Detection | SIELC Technologies [sielc.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [A Technical Guide to the Chemical Properties of Aminocaproic Acid and Nitrilotriacetic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b561669#aminocaproic-nitrilotriacetic-acid-chemical-properties>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)